molecular formula C15H19BN2O3 B13682839 5-(4-Methyl-5-isoxazolyl)pyridine-3-boronic Acid Pinacol Ester

5-(4-Methyl-5-isoxazolyl)pyridine-3-boronic Acid Pinacol Ester

Cat. No.: B13682839
M. Wt: 286.14 g/mol
InChI Key: DGLJXYODAXIXKM-UHFFFAOYSA-N
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Description

5-(4-Methyl-5-isoxazolyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a methyl-isoxazole moiety. The pinacol ester group enhances the stability and solubility of the boronic acid, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-5-isoxazolyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 5-(4-Methyl-5-isoxazolyl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-5-isoxazolyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic ester can be oxidized to the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids: For protodeboronation reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.

    Alcohols and Ketones: Formed in oxidation reactions.

    Hydrocarbons: Formed in protodeboronation reactions.

Scientific Research Applications

5-(4-Methyl-5-isoxazolyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-5-isoxazolyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a nucleophile in the Suzuki–Miyaura coupling reaction. The boronic ester group interacts with the palladium catalyst, facilitating the transmetalation step where the organic group is transferred from boron to palladium. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved in this process are mainly related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 5-Methoxy-3-pyridineboronic Acid Pinacol Ester
  • Pyridine-4-boronic Acid Pinacol Ester

Uniqueness

5-(4-Methyl-5-isoxazolyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the methyl-isoxazole moiety, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C15H19BN2O3

Molecular Weight

286.14 g/mol

IUPAC Name

4-methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,2-oxazole

InChI

InChI=1S/C15H19BN2O3/c1-10-7-18-19-13(10)11-6-12(9-17-8-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3

InChI Key

DGLJXYODAXIXKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=C(C=NO3)C

Origin of Product

United States

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